molecular formula C19H19ClN4O2 B5349859 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide

2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide

カタログ番号 B5349859
分子量: 370.8 g/mol
InChIキー: SANBVGXCDPBMCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BCMA-Targeted Therapy and has been found to have numerous applications in the field of cancer research.

作用機序

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide involves binding to BCMA on the surface of multiple myeloma cells. This binding triggers a series of events that ultimately lead to apoptosis of the cancer cells. The exact mechanism by which this occurs is still being studied, but it is believed to involve the activation of caspase enzymes, which are responsible for initiating the process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that it is highly effective in inducing apoptosis in multiple myeloma cells. It has also been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. In vivo studies have shown that it is able to significantly inhibit tumor growth in animal models of multiple myeloma.

実験室実験の利点と制限

One of the main advantages of 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is its specificity for BCMA-expressing cells. This makes it a highly targeted therapy, which can minimize side effects and improve efficacy. Additionally, it has been found to be effective in multiple myeloma cells that are resistant to other treatments, making it a promising candidate for patients who have failed other therapies. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

将来の方向性

There are numerous future directions for research on 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. One area of interest is in combination therapy with other drugs, which may improve efficacy and reduce the risk of resistance. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in human patients with multiple myeloma.

合成法

The synthesis of 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 3-chloro-4-(4-morpholinyl)aniline with ethyl chloroacetate to form 3-chloro-4-(4-morpholinyl)phenyl)acetate. This intermediate is then reacted with 1,2-diaminobenzene to form the final product, this compound.

科学的研究の応用

The primary application of 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is in cancer research. It has been found to be effective in targeting B-cell maturation antigen (BCMA) in multiple myeloma cells. BCMA is a protein that is overexpressed in multiple myeloma cells and is crucial for their survival. By targeting BCMA, this compound has been found to induce apoptosis (programmed cell death) in multiple myeloma cells.

特性

IUPAC Name

2-(benzimidazol-1-yl)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-15-11-14(5-6-17(15)23-7-9-26-10-8-23)22-19(25)12-24-13-21-16-3-1-2-4-18(16)24/h1-6,11,13H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANBVGXCDPBMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。